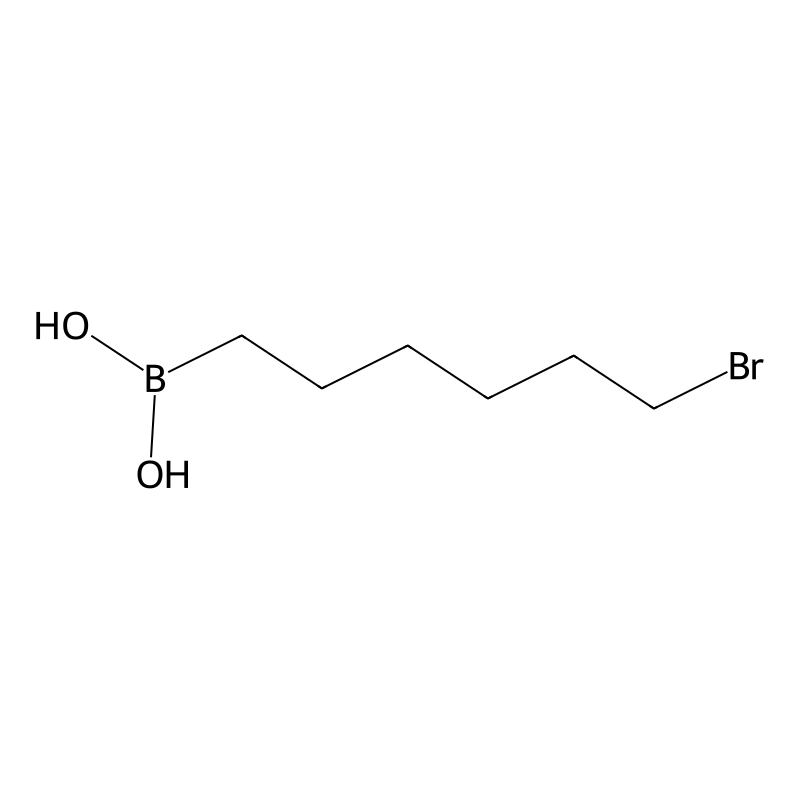

(6-Bromohexyl)boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Radical Alkylation Reactions

(6-Bromohexyl)boronic acid serves as a valuable substrate in radical alkylation reactions utilizing organic photocatalysts. This process allows for the selective introduction of a carbon chain onto various molecules, enabling the synthesis of complex organic structures. Studies have demonstrated its effectiveness in reactions with various photocatalysts, including iridium and ruthenium complexes [, ].

Ag(I)-Catalyzed Difluoromethylthiolation

(6-Bromohexyl)boronic acid acts as a substrate in Ag(I)-catalyzed difluoromethylthiolation reactions. This method enables the introduction of a difluoromethylthio group (-SCF2H) onto various molecules, which can be of interest in medicinal chemistry and material science research. Studies have shown its effectiveness in reactions with different Ag(I) catalysts and various difluoromethylating reagents [].

(6-Bromohexyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a six-carbon alkyl chain with a bromine substituent at the sixth position. Its chemical formula is C₆H₁₄BBrO₂, and it plays a significant role in organic synthesis due to its reactivity and ability to form stable complexes with various substrates. The compound is notable for its applications in cross-coupling reactions, particularly in the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .

- Suzuki-Miyaura Coupling: This reaction involves the coupling of (6-bromohexyl)boronic acid with aryl or vinyl halides in the presence of a palladium catalyst, facilitating the formation of new carbon-carbon bonds .

- Mannich Reaction: It can act as a nucleophile in Mannich-type reactions, where it reacts with aldehydes and amines to form β-amino carbonyl compounds .

- Radical Alkylation: The compound can serve as a substrate in radical alkylation reactions using organic photocatalysts, enabling the introduction of alkyl groups into various organic frameworks .

The synthesis of (6-bromohexyl)boronic acid can be achieved through several methods:

- Electrophilic Trapping: This method involves the electrophilic trapping of arylmetal intermediates with borate esters at low temperatures, which can yield boronic acids effectively .

- Transmetallation: Aryl silanes or stannanes can be reacted with boron halides to produce boronic acids via transmetallation processes, followed by hydrolysis .

- Flow Chemistry: Recent advancements have demonstrated that flow chemistry techniques can enhance the efficiency of synthesizing boronic acids by minimizing side reactions during borylation processes .

(6-Bromohexyl)boronic acid has diverse applications in organic chemistry:

- Building Blocks: It serves as an essential building block in synthesizing pharmaceuticals and agrochemicals through cross-coupling reactions.

- Material Science: The compound is utilized in developing functional materials and polymers due to its ability to participate in various polymerization reactions .

- Bioconjugation: Its reactivity allows it to be used in bioconjugation strategies, linking biomolecules for therapeutic applications.

Studies on the interactions of (6-bromohexyl)boronic acid focus primarily on its reactivity with biological molecules and its role as a substrate in synthetic pathways. Its ability to reversibly bind to diols makes it a candidate for designing inhibitors targeting specific enzymes or receptors involved in disease processes .

Several compounds exhibit structural similarities to (6-bromohexyl)boronic acid. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Phenylboronic Acid | C₆H₅B(OH)₂ | Commonly used in pharmaceuticals; versatile. |

| 4-Bromobenzeneboronic Acid | C₆H₄BrB(OH)₂ | Known for its application in OLEDs. |

| 3-(6-Bromohexyl)thiophene | C₆H₄BrC₆H₁₄B(OH)₂ | Combines thiophene's electronic properties. |

Uniqueness of (6-Bromohexyl)boronic Acid:

- The unique six-carbon chain provides specific steric and electronic properties that differentiate it from simpler boronic acids, enhancing its utility in selective reactions.

- Its bromine substituent allows for additional reactivity options not available in other similar compounds.

Molecular Structure and Bonding Characteristics

Structural Framework

The molecular architecture of (6-Bromohexyl)boronic acid consists of a linear six-carbon alkyl chain terminated with a bromine atom at the sixth position and a boronic acid group (-B(OH)₂) attached to the first carbon [1] [2]. The Simplified Molecular Input Line Entry System representation is expressed as BrCCCCCCB(O)O, providing a clear indication of the atomic connectivity [2] [6].

The International Chemical Identifier for this compound is InChI=1S/C6H14BBrO2/c8-6-4-2-1-3-5-7(9)10/h9-10H,1-6H2, which encodes the complete structural information including stereochemical details [2] [3]. The corresponding International Chemical Identifier Key is BGHGWFMYADQHHC-UHFFFAOYSA-N, serving as a unique identifier for database searches [2] [3].

Geometric Configuration and Hybridization

The boron atom in (6-Bromohexyl)boronic acid adopts a trigonal planar geometry with sp² hybridization under neutral conditions [19]. The oxygen-boron-oxygen bond angle measures approximately 120 degrees, consistent with the trigonal planar arrangement [19]. This geometric configuration results from the vacant p-orbital on the boron atom, which contributes to the Lewis acidic character of boronic acids [15] [19].

The carbon-boron bond length in boronic acids typically ranges from 1.556 to 1.588 Angstroms, depending on the electronic environment and steric factors [15]. In (6-Bromohexyl)boronic acid, the aliphatic nature of the hexyl chain suggests minimal π-conjugation effects compared to aromatic boronic acid derivatives [15]. The boron-oxygen bond distances in tricoordinate boronic acids fall within the range of 1.35-1.38 Angstroms, indicating strong covalent bonding with partial double bond character due to lone pair conjugation [15].

Intermolecular Interactions and Hydrogen Bonding

Boronic acids characteristically form hydrogen-bonded dimeric structures in the solid state through their hydroxyl groups [31] [32]. In (6-Bromohexyl)boronic acid, each molecule can participate in hydrogen bonding with neighboring molecules, creating extended networks that influence the compound's physical properties [31]. The typical pattern involves formation of cyclic dimers where each boronic acid group forms two hydrogen bonds with an adjacent molecule [31] [32].

The hydrogen bonding network in boronic acid crystals typically exhibits distances of approximately 1.9-2.1 Angstroms between oxygen and hydrogen atoms [31]. These interactions contribute significantly to the thermal stability and melting point characteristics observed for (6-Bromohexyl)boronic acid [31] [32].

Physical and Chemical Properties

Solubility and Phase Behavior

(6-Bromohexyl)boronic acid demonstrates solubility in polar solvents such as water and alcohols, which enhances its utility in various synthetic applications [13]. The presence of the boronic acid functionality provides hydrophilic character, while the hexyl chain contributes hydrophobic properties, resulting in amphiphilic behavior [13]. This dual nature influences the compound's behavior in different solvent systems and affects its reactivity patterns [13].

The compound appears as a white to off-white solid under standard conditions, with a purity specification typically exceeding 95 percent as determined by gas chromatographic analysis [1] [11]. Storage recommendations include maintenance under inert atmosphere conditions at temperatures between 2-8 degrees Celsius to prevent oxidative degradation [11].

Spectroscopic Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 208.89 g/mol | Mass Spectrometry | [1] [3] |

| Melting Point | 78-83°C | Differential Scanning Calorimetry | [1] |

| Hydrogen Bond Donors | 2 | Computational Analysis | [4] |

| Hydrogen Bond Acceptors | 2 | Computational Analysis | [4] |

| Rotatable Bonds | 7 | Molecular Modeling | [4] |

| Topological Polar Surface Area | 40.5 Ų | Computational Chemistry | [4] |

Electronic Structure and Molecular Orbitals

The electronic configuration of (6-Bromohexyl)boronic acid features a vacant p-orbital on the boron atom, which serves as the primary site for Lewis acid behavior [15] [19]. This electron-deficient center can accept electron density from nucleophiles, facilitating various chemical transformations including esterification with diols [19].

The presence of the bromine atom introduces additional electronic effects through its high electronegativity and polarizability [13]. The carbon-bromine bond exhibits significant dipolar character, making the terminal carbon electrophilic and susceptible to nucleophilic substitution reactions [13]. This electronic arrangement provides multiple reactive sites within the molecule for synthetic manipulation [13].

Conformational Analysis and Molecular Dynamics

Preferred Conformations

The flexible hexyl chain in (6-Bromohexyl)boronic acid can adopt multiple conformational states due to rotation around carbon-carbon single bonds [16]. Computational studies suggest that extended conformations are generally favored in solution to minimize steric interactions between the bulky bromine atom and the boronic acid group [16]. The energy barriers for internal rotation around the carbon-carbon bonds are typically low, allowing for rapid conformational interconversion at room temperature [16].

Vibrational Characteristics

Vibrational spectroscopic analysis reveals characteristic absorption bands that provide structural confirmation for (6-Bromohexyl)boronic acid [34] [35]. The boron-oxygen stretching vibrations typically appear in the range of 1300-1400 wavenumbers, while carbon-hydrogen stretching modes occur near 2900-3000 wavenumbers [34]. The carbon-bromine stretching vibration manifests as a distinctive band around 600-700 wavenumbers, confirming the presence of the halogen substituent [34].

Synthetic Applications and Reactivity

Cross-Coupling Reactions

(6-Bromohexyl)boronic acid serves as a valuable substrate in various palladium-catalyzed cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes [1] [17]. The boronic acid functionality enables formation of new carbon-carbon bonds with aryl halides under mild conditions [17]. The presence of the bromine atom provides an additional site for nucleophilic substitution reactions, expanding the synthetic utility of this compound [1] [13].

Photocatalytic Transformations

Recent research has demonstrated the application of (6-Bromohexyl)boronic acid in photocatalyzed radical alkylation reactions using organic photocatalysts [1]. These transformations proceed through single-electron transfer mechanisms that activate the carbon-bromine bond toward homolytic cleavage [17]. The resulting alkyl radicals can then participate in various coupling reactions with suitable radical acceptors [17].

Fluoromethylthiolation Reactions

(6-Bromohexyl)boronic acid has been employed as a substrate in silver-catalyzed difluoromethylthiolation reactions using S-(difluoromethyl) benzenesulfonothioate as the fluoromethylthiolating agent [1]. These reactions proceed through oxidative addition of the boronic acid to the silver catalyst, followed by reductive elimination to form new carbon-sulfur bonds [1].

Computational Studies and Theoretical Investigations

Density Functional Theory Calculations

Computational investigations using density functional theory methods have provided insights into the electronic structure and bonding characteristics of (6-Bromohexyl)boronic acid [16]. These studies reveal the influence of the electron-withdrawing bromine substituent on the electronic distribution within the molecule [16]. The calculations indicate that the boron center maintains its Lewis acidic character despite the remote location of the halogen substituent [16].

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to investigate the conformational behavior and intermolecular interactions of (6-Bromohexyl)boronic acid in various environments [16]. These studies provide valuable information about the preferred orientations and hydrogen bonding patterns that influence the compound's physical properties and reactivity [16].

The compound (6-Bromohexyl)boronic acid represents an important class of organoboron compounds characterized by the presence of both a boronic acid functional group and a brominated alkyl chain. This bifunctional molecule exhibits unique physical properties that are directly related to its molecular structure and chemical composition.

Basic Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄BBrO₂ |

| Molecular Weight | 208.89 g/mol |

| CAS Registry Number | 148562-12-3 |

| MDL Number | MFCD10000908 |

| Chemical Structure (SMILES) | OB(O)CCCCCCBr |

| InChI Key | BGHGWFMYADQHHC-UHFFFAOYSA-N |

The molecular structure consists of a six-carbon alkyl chain terminated with a bromine atom at one end and a boronic acid group (B(OH)₂) at the other end [1] [2] [3]. This linear arrangement provides the compound with distinctive amphiphilic characteristics due to the polar boronic acid head group and the relatively hydrophobic alkyl chain with the brominated terminus.

Thermodynamic Properties

Phase Transition Temperatures

The thermal behavior of (6-Bromohexyl)boronic acid reflects the typical characteristics of organoboron compounds with moderate molecular weight.

| Property | Value | Method/Notes |

|---|---|---|

| Melting Point | 78-83°C | Experimental determination |

| Boiling Point | 303.5 ± 44.0°C | Computational prediction |

| Density at 20°C | 1.324 ± 0.06 g/cm³ | Computational prediction |

| Predicted pKa | 10.33 ± 0.43 | Computational prediction |

The melting point range of 78-83°C indicates that the compound exists as a solid at room temperature, which is consistent with the intermolecular hydrogen bonding capabilities of the boronic acid functional group [1] [4]. The predicted boiling point of approximately 303°C suggests moderate volatility, typical for organoboron compounds of this molecular weight [1].

Density and Molecular Packing

The predicted density of 1.324 g/cm³ is characteristic of organobromine compounds, where the presence of the bromine atom significantly contributes to the overall molecular density [1]. This value is consistent with the molecular packing expected for compounds containing both hydrogen bonding groups and halogenated alkyl chains.

Solubility and Solvation Properties

Solubility Characteristics

The solubility profile of (6-Bromohexyl)boronic acid demonstrates the amphiphilic nature of the molecule:

| Property | Description |

|---|---|

| Physical State | Solid at room temperature |

| Appearance | Colorless to light yellow crystalline solid |

| Solubility in Water | Soluble (due to boronic acid functionality) |

| Solubility in Polar Solvents | Soluble in methanol and other polar solvents |

| Solubility Characteristics | Enhanced solubility in polar solvents due to hydrogen bonding capability of boronic acid group |

The compound exhibits good solubility in polar solvents such as water and methanol, primarily due to the hydrogen bonding capability of the boronic acid functional group [6]. This solubility behavior is typical of boronic acids, which can form hydrogen bonds with protic solvents and coordinate with Lewis bases.

pH-Dependent Solubility

The predicted pKa value of 10.33 ± 0.43 indicates that (6-Bromohexyl)boronic acid behaves as a weak Lewis acid in aqueous solution [1]. Like other boronic acids, its solubility in water is enhanced under basic conditions due to the formation of tetrahedral boronate anions, which are more water-soluble than the neutral trigonal form [6].

Spectroscopic Properties

Mass Spectrometry Data

The mass spectrometric properties provide precise molecular weight information:

| Property | Value |

|---|---|

| Exact Mass | 208.027022 Da |

| Monoisotopic Mass | 208.027022 Da |

| Average Mass | 208.89 Da |

| Formula Weight | 208.89 g/mol |

The exact mass determination of 208.027022 Da reflects the precise isotopic composition of the molecule, accounting for the most abundant isotopes of each element [2]. The difference between the monoisotopic mass and average mass reflects the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).

Structural Characterization

The compound can be readily identified through various spectroscopic techniques. The presence of the boronic acid group can be confirmed through ¹¹B NMR spectroscopy, while the brominated alkyl chain provides characteristic signals in ¹H and ¹³C NMR spectra. The SMILES notation OB(O)CCCCCCBr provides a linear representation of the molecular connectivity [4] [3].

Research Applications and Importance

The physical properties of (6-Bromohexyl)boronic acid make it particularly valuable in organic synthesis applications. Its dual functionality allows it to serve as both a nucleophile (through the boronic acid group) and an electrophile (through the brominated terminus), making it useful in various coupling reactions and synthetic transformations [4] .